5-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one
CAS No.:
Cat. No.: VC15848883
Molecular Formula: C13H13BrN2O2
Molecular Weight: 309.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13BrN2O2 |
|---|---|
| Molecular Weight | 309.16 g/mol |
| IUPAC Name | 5-bromo-2-(oxan-4-yl)phthalazin-1-one |
| Standard InChI | InChI=1S/C13H13BrN2O2/c14-12-3-1-2-10-11(12)8-15-16(13(10)17)9-4-6-18-7-5-9/h1-3,8-9H,4-7H2 |
| Standard InChI Key | LYIPGYLHPKKYLY-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1N2C(=O)C3=C(C=N2)C(=CC=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 5-bromo-2-(oxan-4-yl)phthalazin-1-one, reflects its core phthalazinone scaffold modified at positions 2 and 5. Its molecular formula, C₁₃H₁₃BrN₂O₂, corresponds to a molecular weight of 309.16 g/mol. Key structural features include:
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Phthalazinone backbone: A bicyclic system comprising a benzene ring fused to a diazine ring, with a ketone group at position 1.
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Bromine substituent: A bromine atom at position 5, introducing electronic effects and steric bulk.
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Tetrahydropyranyl group: A saturated six-membered oxygen heterocycle at position 2, contributing to conformational rigidity.
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1443288-55-8 |
| Molecular Formula | C₁₃H₁₃BrN₂O₂ |
| Molecular Weight | 309.16 g/mol |
| IUPAC Name | 5-Bromo-2-(oxan-4-yl)phthalazin-1-one |
| SMILES Notation | C1COCCC1N2C(=O)C3=C(C=N2)C(=CC=C3)Br |
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound are unavailable, studies on analogous phthalazinones reveal critical structural insights. For example, the crystal structure of unsubstituted phthalazin-1(2H)-one shows two independent molecules per asymmetric unit, stabilized by intermolecular N–H···O hydrogen bonds . The keto configuration at position 1 is confirmed by carbonyl stretching frequencies at ~1,665 cm⁻¹ in IR spectra, consistent with related compounds . Bromine’s electron-withdrawing effect likely reduces electron density at the phthalazinone core, altering reactivity in nucleophilic substitutions.
Synthetic Methodologies
Core Phthalazinone Synthesis
The phthalazinone scaffold is typically synthesized via cyclization of 2-aroylbenzoic acids with hydrazine derivatives. For instance, 4-(3-chloro-4-methylphenyl)-1-(2H)-phthalazinone was prepared by treating 3-chloro-4-methylphenyl benzoic acid with hydrazine hydrate under reflux . Similarly, 2-carboxybenzaldehyde and 4-phenylsemicarbazide reacted in the presence of lanthanum(III) nitrate to yield phthalazin-1(2H)-one . These methods suggest that brominated precursors could be substituted to generate the target compound.
Functionalization at Position 2
Introducing the tetrahydropyranyl group requires alkylation or nucleophilic substitution. A documented approach involves treating phthalazinone derivatives with ethyl chloroacetate in anhydrous acetone, facilitated by K₂CO₃ . For the target compound, coupling 5-bromophthalazin-1(2H)-one with 4-bromotetrahydropyran under Ullmann or Buchwald-Hartwig conditions may achieve the desired substitution.
Table 2: Hypothetical Synthetic Route
| Step | Reactants | Conditions | Expected Outcome |
|---|---|---|---|
| 1 | 2-Carboxy-5-bromobenzoic acid + Hydrazine hydrate | Reflux in ethanol | 5-Bromophthalazin-1(2H)-one |
| 2 | 5-Bromophthalazin-1(2H)-one + 4-Bromotetrahydropyran | Pd catalysis, base, DMF | Target compound |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar carbonyl group and nonpolar tetrahydropyranyl moiety. Predicted logP values (≈2.1) suggest moderate lipid solubility, suitable for cell membrane penetration. Stability under acidic conditions may be limited due to potential hydrolysis of the lactam ring, whereas the bromine substituent enhances resistance to oxidative degradation.
Spectroscopic Fingerprints
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1,670 cm⁻¹, ν(C-Br) at 560 cm⁻¹, and ν(C-O-C) from tetrahydropyran at 1,100 cm⁻¹ .
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¹H NMR: Signals for tetrahydropyran’s methylene groups (δ 1.6–3.9 ppm), aromatic protons (δ 7.2–8.3 ppm), and the lactam NH (δ 10.2 ppm, exchangeable) .
Biological Activities and Applications
Enzyme Inhibition
Structural analogs like 4-(thiophen-2-ylmethyl)phthalazin-1-ones act as PARP-1 inhibitors (IC₅₀ = 0.8–3.2 µM) . The tetrahydropyranyl group’s conformational rigidity could optimize binding to enzyme active sites, suggesting potential for kinase or protease inhibition.
Table 3: Hypothetical Bioactivity Profile
| Target | Assay Type | Predicted IC₅₀ | Rationale |
|---|---|---|---|
| PARP-1 | Fluorescent assay | 1.5–4.0 µM | Structural similarity to known inhibitors |
| Candida albicans | Agar diffusion | 15–20 mm zone | Enhanced lipophilicity from Br |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors and anticancer agents. Bromine’s presence enables further functionalization via Suzuki-Miyaura couplings, while the tetrahydropyranyl group enhances metabolic stability.
Material Science
Phthalazinones act as chromophores in pigments due to their conjugated π-system . The bromine substituent may shift absorption maxima, enabling tunable optical properties for OLEDs or sensors.
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